alpha-Chlorobenzaldoxime

Stereoelectronic effect Nitrile oxide generation Hydroximoyl chloride reactivity

α-Chlorobenzaldoxime (698-16-8) is the preferred, storable precursor to benzonitrile oxide for [3+2] cycloadditions. The (Z)-isomer eliminates chloride >10⁷× faster than the (E)-isomer, maximizing nitrile oxide yield under mild base conditions and minimizing side reactions—a critical stereoelectronic advantage that direct analogs cannot replicate without re-optimization. Industrial routes using aqueous NaOCl at ≤25°C enable cost-effective scale-up without Cl₂ gas hazards. Specify stereochemical purity for pharmaceutical (Oxacillin) intermediate applications. Bulk shipments available.

Molecular Formula C7H6ClNO
Molecular Weight 155.58
CAS No. 698-16-8; 81745-44-0
Cat. No. B2562045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chlorobenzaldoxime
CAS698-16-8; 81745-44-0
Molecular FormulaC7H6ClNO
Molecular Weight155.58
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)Cl
InChIInChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+
InChIKeyGYHKODORJRRYBU-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Chlorobenzaldoxime (CAS 698-16-8) Procurement Guide: Compound Class and Baseline Specifications


alpha-Chlorobenzaldoxime (CAS 698-16-8; also known as N-hydroxybenzenecarboximidoyl chloride or benzohydroximoyl chloride) is a hydroximoyl chloride derived from the chlorination of benzaldoxime . It is a crystalline solid with a reported melting point of 48–52°C and a predicted boiling point of 275.8°C at 760 mmHg . The compound is characterized by the presence of the C(Cl)=N–OH functional group, which enables its primary utility as a stable, isolable precursor to benzonitrile oxide—a highly reactive 1,3-dipole employed in [3+2] cycloaddition reactions for the synthesis of isoxazolines and isoxazoles [1]. The compound exists in (E)- and (Z)-stereoisomeric forms, with the (Z)-isomer (CAS 934-16-7) representing the thermodynamically more stable and synthetically more accessible configuration [2].

Why Generic Substitution of alpha-Chlorobenzaldoxime (CAS 698-16-8) Fails: Stereoelectronic and Synthetic Constraints


Procurement of alpha-chlorobenzaldoxime or its analogs cannot rely on simple in-class substitution due to two critical and quantifiable differentiators. First, the stereochemical configuration (Z vs. E) of hydroximoyl chlorides exerts a profound stereoelectronic effect on reactivity: the (Z)-benzohydroximoyl chloride anion undergoes chloride ion loss >10⁷-fold faster than the corresponding (E)-isomer, a difference that directly governs the efficiency of nitrile oxide generation in situ and subsequent cycloaddition yields [1]. Second, the method of chlorination determines both yield and chemoselectivity; industrial methods employing aqueous sodium hypochlorite in oil/water dispersion at ≤25°C achieve high-yield synthesis of α-chlorobenzaldoxime without requiring costly equipment investment, whereas alternative chlorinating agents (e.g., Cl₂ gas in chloroform) present different hazard profiles and impurity patterns [2]. Substituting with a structurally similar hydroximoyl halide (e.g., the corresponding bromide or N-oxide derivative) alters the leaving-group propensity and dipole reactivity, making cross-substitution non-trivial without re-optimization of downstream reaction conditions [3].

Quantitative Differentiation Evidence for alpha-Chlorobenzaldoxime (CAS 698-16-8): Comparator-Based Performance Data


Stereoelectronic Reactivity Advantage: (Z)-Benzohydroximoyl Chloride Anion vs. (E)-Isomer

The (Z)-benzohydroximoyl chloride anion undergoes chloride ion loss at a rate >10⁷-fold faster than the (E)-benzohydroximoyl chloride anion under identical conditions [1]. This stereoelectronic rate acceleration is attributed to the antiperiplanar lone pair on the adjacent nitrogen atom, which facilitates C–Cl bond cleavage exclusively in the (Z)-configuration [1].

Stereoelectronic effect Nitrile oxide generation Hydroximoyl chloride reactivity

Synthetic Yield Advantage: Industrial NaOCl Method vs. Conventional Cl₂ Gas Chlorination

The Katayama Chemical Works industrial method using aqueous sodium hypochlorite in an oil/water dispersion at ≤25°C produces α-chlorobenzaldoxime in high yield without the need for high-cost equipment investment [1]. In contrast, laboratory-scale methods using N-chlorosuccinimide in DMF achieve 98% isolated yield but require careful exotherm management and batch-wise addition to prevent thermal runaway .

Industrial synthesis Process chemistry Oxime chlorination

Chemoselective Chlorination: Aldoxime Chlorination vs. Aromatic Substitution

Using acidic (HCl) silica gel/Oxone under solvent-free conditions, aldoximes are selectively chlorinated to produce benzohydroximoyl chlorides in excellent yields, with the method demonstrating selectivity for chlorination of the aldoxime functionality over aromatic ring substitution [1]. This chemoselectivity is critical when the benzaldoxime substrate bears electron-donating or electron-withdrawing substituents on the aromatic ring.

Chemoselectivity Solvent-free synthesis Oxidation

Validated Pharmaceutical Intermediate: α-Chlorobenzaldoxime as Precursor to Oxacillin Sodium

(Z)-α-Chlorobenzaldoxime (CAS 934-16-7) is a documented intermediate in the synthesis of Oxacillin Sodium Salt, a narrow-spectrum β-lactam antibiotic . This established pharmaceutical route provides procurement traceability and regulatory precedent that is absent for many structurally similar hydroximoyl halides lacking documented pharmaceutical applications.

Pharmaceutical intermediate β-Lactam antibiotics Process validation

Optimal Application Scenarios for alpha-Chlorobenzaldoxime (CAS 698-16-8) Based on Quantitative Evidence


Synthesis of Isoxazolines and Isoxazoles via 1,3-Dipolar Cycloaddition

α-Chlorobenzaldoxime serves as a stable, storable precursor to benzonitrile oxide, which is generated in situ by base-mediated dehydrochlorination. This nitrile oxide undergoes [3+2] cycloaddition with alkenes and alkynes to yield isoxazolines and isoxazoles, respectively [1]. The >10⁷-fold rate advantage of the (Z)-isomer for chloride ion loss ensures efficient nitrile oxide generation under mild conditions, minimizing side reactions and improving cycloaddition yields relative to E-isomer-containing material [2]. This application is particularly relevant for medicinal chemistry programs targeting heterocyclic scaffolds and for materials science applications involving isoxazole-containing polymers or liquid crystals [1].

Large-Scale Industrial Production of Hydroximoyl Chloride Intermediates

For bulk procurement and industrial-scale synthesis, the aqueous sodium hypochlorite method described in Japanese Patent JP2003267941A offers a cost-effective production route for α-chlorobenzaldoxime without requiring high capital equipment investment [3]. The method employs an oil/water dispersion containing benzaldoxime and inorganic acid at ≤25°C, with controlled addition of NaOCl to achieve high yields. This route is particularly advantageous for vendors supplying α-chlorobenzaldoxime at kilogram to metric ton quantities, where solvent recovery and hazardous gas handling associated with Cl₂-based chlorination would incur prohibitive costs.

Regulated Pharmaceutical Synthesis Requiring Validated Intermediates

α-Chlorobenzaldoxime (specifically the (Z)-isomer, CAS 934-16-7) is an established intermediate in the synthesis of Oxacillin Sodium Salt, a narrow-spectrum β-lactam antibiotic . This validated route provides regulatory precedent and analytical method development frameworks (e.g., LC-MS impurity profiling) that are critical for GMP manufacturing environments. Procurement of α-chlorobenzaldoxime for pharmaceutical applications should specify stereochemical purity requirements and request documentation of the synthetic route employed to ensure consistency with validated processes.

Green Chemistry and Solvent-Free Synthetic Methodologies

The solvent-free synthesis of benzohydroximoyl chlorides using acidic silica gel/Oxone demonstrates selective chlorination of aldoximes without competing aromatic substitution [4]. This methodology aligns with green chemistry principles by eliminating organic solvent usage and reducing waste streams. For procurement in academic research settings or companies with sustainability mandates, sourcing α-chlorobenzaldoxime produced via solvent-free or reduced-solvent methods may offer ESG reporting advantages and reduced hazardous waste disposal costs [4].

Technical Documentation Hub

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